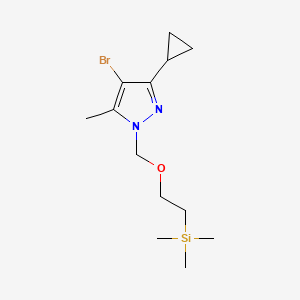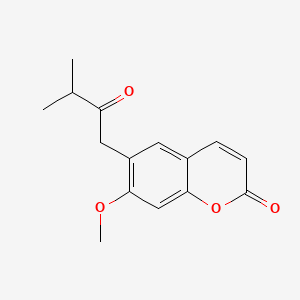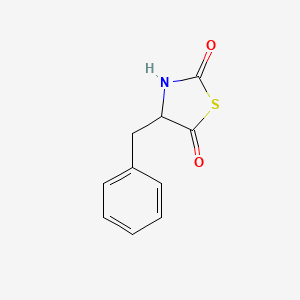
4-(Phenylmethyl)-2,5-thiazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylthiazolidine-2,5-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylthiazolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of benzylamine with mercaptoacetic acid and formaldehyde under acidic conditions. The reaction typically proceeds via a one-pot multicomponent reaction, which is efficient and yields high purity products .
Industrial Production Methods: In industrial settings, the synthesis of 4-Benzylthiazolidine-2,5-dione often employs green chemistry principles to minimize environmental impact. Methods such as electrochemical reduction and nano-catalysis are used to enhance yield and selectivity while reducing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylthiazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield thiazolidine derivatives with different substituents.
Substitution: The benzyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
4-Benzylthiazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: It has potential therapeutic applications in the treatment of diabetes, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-Benzylthiazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Benzylthiazolidine-2,5-dione can be compared with other thiazolidine derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 5-benzylidene-thiazolidine-2,4-dione, and 3-benzylthiazolidine-2,4-dione.
By understanding the synthesis, reactions, applications, and mechanisms of 4-Benzylthiazolidine-2,5-dione, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
16874-98-9 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-benzyl-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |
InChI Key |
CIQVLEHLSFEAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


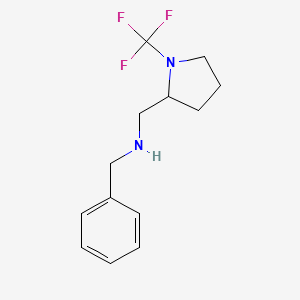
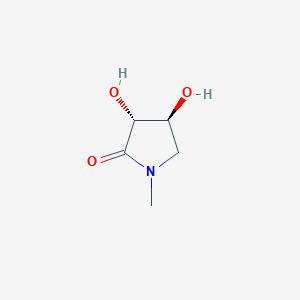

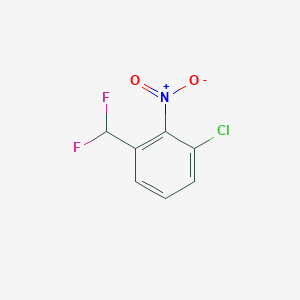
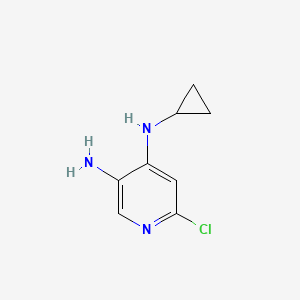
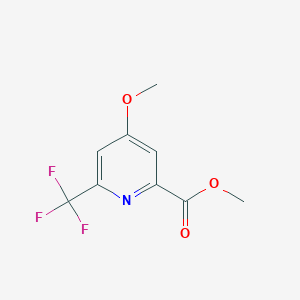
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)

![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)

